molecular formula C8H13N5O B5596345 N-(2H-tetrazol-5-yl)cyclohexanecarboxamide

N-(2H-tetrazol-5-yl)cyclohexanecarboxamide

Cat. No.: B5596345
M. Wt: 195.22 g/mol
InChI Key: PBCORYRBSZRUEG-UHFFFAOYSA-N
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Description

N-(2H-tetrazol-5-yl)cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexane backbone linked to a tetrazole moiety via an amide bond. The tetrazole group (2H-tetrazol-5-yl) is a nitrogen-rich heterocycle known for its role as a bioisostere of carboxylic acids, mimicking their electronic and steric properties while offering enhanced metabolic stability .

The compound’s structural uniqueness lies in the combination of a flexible cyclohexane ring and the planar, aromatic tetrazole group. This configuration may influence its physicochemical properties (e.g., solubility, acidity) and biological interactions, particularly in medicinal chemistry contexts where tetrazoles are valued for their hydrogen-bonding capabilities and resistance to enzymatic degradation .

Properties

IUPAC Name

N-(2H-tetrazol-5-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O/c14-7(6-4-2-1-3-5-6)9-8-10-12-13-11-8/h6H,1-5H2,(H2,9,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCORYRBSZRUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-tetrazol-5-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with an appropriate tetrazole derivative under controlled conditions. One common method involves the use of cyclohexanecarboxylic acid chloride, which reacts with 5-aminotetrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(2H-tetrazol-5-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
N-(2H-tetrazol-5-yl)cyclohexanecarboxamide has shown promise in targeting specific cancer pathways. Recent studies have highlighted its role as an inhibitor of HSET (KIFC1), a motor protein implicated in the survival of cancer cells with centrosome amplification. Compounds with similar tetrazole moieties have been synthesized and evaluated for their ability to induce multipolar mitotic spindles, leading to cancer cell death. For instance, a derivative with a tetrazole group exhibited an IC50 value of 27 nM against HSET, indicating potent activity .

1.2 Anticonvulsant Properties
The compound has also been studied for its anticonvulsant effects. In a series of experiments, derivatives of tetrazole compounds demonstrated significant anticonvulsant activity in various seizure models, outperforming traditional medications like Phenobarbital and Ethosuximide. One specific compound showed an ED50 of 0.0043 mmol/kg in the scPTZ screen, marking it as a highly effective candidate for further development .

Pharmacological Insights

2.1 Mechanism of Action
The mechanism by which this compound exerts its effects involves competitive inhibition at the ATP-binding site of HSET. This interaction leads to the disruption of normal mitotic processes in cancer cells, promoting cell death through aberrant spindle formation . Additionally, the compound's ability to engage with neurotransmitter systems suggests potential applications in neuropharmacology.

2.2 Structure-Activity Relationship (SAR) Studies
SAR studies have revealed that modifications to the tetrazole ring can significantly influence biological activity. For instance, variations in substituents on the cyclohexane moiety have been shown to enhance potency and selectivity against target proteins, providing insights into optimizing drug design .

Material Science Applications

3.1 Synthesis of Functional Materials
this compound has been explored for its potential in creating functional materials due to its unique chemical properties. The incorporation of tetrazole groups into polymer matrices has been investigated for applications in sensors and catalysis, leveraging the compound's ability to form stable complexes with metal ions .

Case Studies

Study Application Findings
Study on HSET InhibitionCancer TherapyCompound with tetrazole showed IC50 of 27 nM against HSET; induced multipolar spindles in cancer cells .
Anticonvulsant ScreeningNeurologyDerivatives demonstrated superior efficacy compared to standard anticonvulsants; ED50 of 0.0043 mmol/kg recorded .
Material DevelopmentSensor TechnologyTetrazole-modified polymers exhibited enhanced sensitivity and stability for environmental sensing applications .

Mechanism of Action

The mechanism of action of N-(2H-tetrazol-5-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, making it useful in various catalytic and binding applications. The cyclohexane carboxamide group can interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiourea-Based Carboxamides (H2L1–H2L9)
  • Structure : Derivatives such as N-(arylcarbamothioyl)cyclohexanecarboxamide (e.g., H2L1–H2L9) replace the tetrazole with a thiourea (–N–C(S)–N–) group and aryl substituents (e.g., chlorophenyl, methoxyphenyl) .
  • Key Differences: Donor Atoms: Thiourea derivatives contain soft sulfur donors, enhancing metal-ion chelation capabilities (e.g., for Cu²⁺, Zn²⁺), whereas tetrazoles provide hard nitrogen donors, favoring interactions with polar residues in biological targets . Acidity: Tetrazoles (pKa ~4.9) are more acidic than thioureas (pKa ~21), making them better suited for pH-dependent applications like drug design .
  • Applications : Thiourea derivatives exhibit antifungal, insecticidal, and metal-separation properties, while tetrazole analogs are explored for receptor antagonism (e.g., leukotriene inhibitors) .
Pranlukast Hemihydrate
  • Structure : A benzopyran-derived drug with a tetrazole group, N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide .
  • Comparison: Bioactivity: Pranlukast acts as a leukotriene receptor antagonist, leveraging the tetrazole’s hydrogen-bonding to enhance binding affinity. Solubility: Pranlukast’s phenylbutoxy chain improves lipophilicity, whereas the cyclohexane moiety may offer conformational flexibility but lower membrane permeability .
5-Methoxy-N-(1H-tetrazol-5-yl)pyrazine-2-carboxamide
  • Structure : Features a pyrazine ring instead of cyclohexane, linked to a tetrazole .
  • Electronic Effects: Electron-withdrawing methoxy and pyrazine groups may alter electronic distribution compared to the electron-neutral cyclohexane .

Research Findings and Trends

  • Drug Design : Tetrazole-based drugs (e.g., Pranlukast) highlight the moiety’s role in enhancing bioavailability and target engagement. The cyclohexane carboxamide’s flexible backbone could be advantageous for optimizing pharmacokinetic profiles .
  • Synthetic Flexibility : Both thiourea and tetrazole carboxamides are synthesized via modular routes, allowing for rapid diversification of aryl/alkyl substituents to tune properties .

Biological Activity

N-(2H-tetrazol-5-yl)cyclohexanecarboxamide is a compound of interest due to its diverse biological activities. The tetrazole ring structure is known for its pharmacological relevance, particularly in the development of various therapeutic agents. This article explores the biological activity of this compound, focusing on its potential applications in antibacterial, anticancer, and enzyme inhibition activities.

Chemical Structure and Synthesis

The chemical formula for this compound can be represented as follows:

C9H14N6O\text{C}_9\text{H}_{14}\text{N}_6\text{O}

The synthesis typically involves the reaction of cyclohexanecarboxylic acid derivatives with tetrazole precursors. Characterization of the synthesized compound is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In a study evaluating various synthesized compounds, it was found to show moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis while displaying weaker effects against other strains tested . The mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, in a comparative study using 2D and 3D cell culture models, this compound demonstrated significant cytotoxic effects against lung cancer cell lines A549 and HCC827 . The IC50 values were recorded, indicating the concentration required to inhibit cell growth by 50%.

Cell LineIC50 (µM) in 2DIC50 (µM) in 3D
A5496.75 ± 0.199.31 ± 0.78
HCC8275.13 ± 0.977.02 ± 3.25
NCI-H3580.85 ± 0.051.73 ± 0.01

These results suggest that the compound may be a promising candidate for further development as an anticancer agent.

Enzyme Inhibition

Another notable aspect of this compound is its enzyme inhibitory activity. It has been shown to inhibit urease activity significantly, which is crucial in treating conditions like urease-related infections and disorders . The IC50 values for urease inhibition were found to be considerably lower than those of standard inhibitors, indicating a potentially higher efficacy.

Case Studies

  • Antibacterial Efficacy : A study conducted on various synthesized tetrazole derivatives highlighted the antibacterial potency of this compound against E. coli and S. aureus, demonstrating its potential use in treating bacterial infections .
  • Antitumor Activity : In a detailed investigation involving multiple lung cancer cell lines, the compound was tested alongside standard chemotherapeutics such as doxorubicin and staurosporine, revealing competitive efficacy in inhibiting tumor growth .

Q & A

Basic: What are the common synthetic routes for N-(2H-tetrazol-5-yl)cyclohexanecarboxamide, and how are reaction conditions optimized?

The synthesis typically involves coupling a cyclohexanecarboxylic acid derivative with a tetrazole-containing amine. For example, cyclohexanecarboxylic acid chloride can react with 5-aminotetrazole under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane or THF) at 0–25°C. Catalysts like triethylamine or DMAP are used to enhance reactivity and yield . Optimization focuses on stoichiometry, temperature control, and purification via column chromatography or recrystallization to achieve >90% purity .

Basic: What spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?

  • NMR : The cyclohexane protons appear as multiplet signals between δ 1.2–2.2 ppm, while the tetrazole NH proton resonates as a broad singlet near δ 8.5–9.5 ppm .
  • IR : Stretching vibrations for the amide C=O (~1650–1680 cm⁻¹) and tetrazole ring (C-N ~1350 cm⁻¹, N-H ~3200 cm⁻¹) are diagnostic .
  • Mass Spectrometry : The molecular ion [M+H]⁺ should match the molecular formula (C₈H₁₂N₅O, m/z ≈ 194.2) .

Advanced: How can regioselectivity challenges in tetrazole functionalization be addressed during derivatization?

Regioselectivity in modifying the tetrazole ring (e.g., alkylation or arylation) depends on reaction conditions. For example:

  • Base Selection : Using NaH in DMF favors alkylation at the N1 position due to deprotonation of the more acidic NH (pKa ~4.5) .
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd) enable cross-coupling at the C5 position of the tetrazole under mild conditions .
  • Kinetic Monitoring : Real-time HPLC or LC-MS analysis helps track regiochemical outcomes .

Advanced: How should researchers resolve contradictions in crystallographic data for polymorphic forms of this compound?

Polymorphism can arise due to varying hydrogen-bonding patterns between the amide and tetrazole groups. Strategies include:

  • SHELX Refinement : Use high-resolution X-ray data (≤1.0 Å) to model disorder and validate H-bonding networks .
  • Thermal Analysis : DSC/TGA identifies stable polymorphs by comparing melting points and decomposition profiles .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict energetically favorable packing arrangements .

Advanced: What mechanistic insights explain the compound’s bioactivity in enzyme inhibition studies?

The tetrazole moiety acts as a bioisostere for carboxylic acids, enabling hydrogen bonding with enzyme active sites (e.g., angiotensin-converting enzyme). The cyclohexane group enhances lipophilicity, improving membrane permeability. Key steps:

  • Docking Studies : Molecular dynamics simulations (AutoDock Vina) show strong binding to hydrophobic pockets .
  • Kinetic Assays : IC₅₀ values correlate with substituent effects on the tetrazole ring (e.g., electron-withdrawing groups increase potency) .

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

  • Acidic Conditions (pH <3) : Hydrolysis of the amide bond occurs, forming cyclohexanecarboxylic acid and 5-aminotetrazole .
  • Basic Conditions (pH >10) : The tetrazole ring may degrade via oxidation, requiring inert atmospheres (N₂/Ar) to stabilize .
  • Storage : Store at –20°C in amber vials with desiccants to prevent photodegradation and moisture absorption .

Advanced: How can researchers optimize catalytic systems for asymmetric synthesis of chiral derivatives?

  • Chiral Ligands : Use (R)-BINAP or Jacobsen catalysts with Pd or Ru to induce enantioselectivity during cross-coupling .
  • Solvent Effects : Non-polar solvents (toluene) enhance stereochemical control compared to polar aprotic solvents .
  • Kinetic Resolution : Enzymatic catalysts (e.g., lipases) selectively hydrolyze one enantiomer, achieving >90% ee .

Basic: What are the recommended protocols for analyzing purity and quantifying byproducts in synthesized batches?

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA). Retention time ~8–10 min for the main product .
  • TLC : Silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (3:7); Rf ≈ 0.4 .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .

Advanced: What computational tools are effective for predicting the compound’s reactivity in novel reaction environments?

  • DFT Calculations (Gaussian) : Model transition states for nucleophilic attacks on the tetrazole ring .
  • Machine Learning : Train models on existing tetrazole reaction datasets (e.g., USPTO) to predict yields and side products .
  • MD Simulations (GROMACS) : Assess solvation effects on reaction pathways in aqueous vs. organic media .

Advanced: How can contradictory biological activity data from in vitro vs. in vivo studies be reconciled?

  • Metabolic Stability : In vivo oxidation of the cyclohexane ring (via CYP450) may reduce bioavailability compared to in vitro assays .
  • Protein Binding : Serum albumin binding (measured via SPR) lowers free drug concentration in vivo .
  • Metabolite Identification : LC-HRMS identifies active metabolites (e.g., hydroxylated derivatives) that contribute to efficacy .

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